molecular formula C16H24N2O2 B7493178 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide

Cat. No. B7493178
M. Wt: 276.37 g/mol
InChI Key: PXSSJZUZMKVZKM-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of the neurotransmitter GABA.

Mechanism of Action

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide increases the levels of GABA, which can have a calming effect on the brain and may be useful in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide has been shown to increase the levels of GABA in the brain, which can have a number of biochemical and physiological effects. These include reduced anxiety, increased seizure threshold, and improved cognitive function. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide for lab experiments is its potency as a GABA transaminase inhibitor. This allows for precise control over the levels of GABA in the brain, which can be useful for studying the effects of GABA on various neurological processes. However, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential. Another area of research is the investigation of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide's effects on other neurotransmitters and their receptors, which could provide new insights into the mechanisms underlying various neurological disorders. Finally, research could also focus on the development of new delivery methods for N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide, such as nanoparticles or liposomes, which could improve its solubility and bioavailability.

Synthesis Methods

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is synthesized through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by the addition of cyclopropanecarbonyl chloride and the cyclization of the resulting intermediate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide has been extensively studied in the field of neuroscience, particularly in the context of its potential therapeutic applications for various neurological disorders. The compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and may be useful in the treatment of anxiety, epilepsy, and other conditions.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-15(12-4-2-1-3-5-12)17-14-8-10-18(11-9-14)16(20)13-6-7-13/h1-2,12-14H,3-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSSJZUZMKVZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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